3-Isocyanato-1,2-benzothiazole
Description
Properties
CAS No. |
104121-71-3 |
|---|---|
Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
3-isocyanato-1,2-benzothiazole |
InChI |
InChI=1S/C8H4N2OS/c11-5-9-8-6-3-1-2-4-7(6)12-10-8/h1-4H |
InChI Key |
FVZBMQBTOYOUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Isocyanato-1,2-benzothiazole with structurally related benzothiazole derivatives, emphasizing substituent-driven differences in properties and applications.
Reactivity and Electronic Effects
- Isocyanato Group (-NCO) : The -NCO group in this compound is highly electrophilic, enabling reactions with nucleophiles like amines and alcohols. This reactivity is critical in polyurethane and urea synthesis .
- Chloro (-Cl) and Bromo (-Br) : These halogens act as leaving groups, facilitating nucleophilic aromatic substitution (e.g., in agrochemical synthesis) .
- Ketone (=O) : The electron-withdrawing nature of the ketone in 1,2-Benzisothiazol-3(2H)-one enhances stability and antimicrobial activity .
- Sulfone (SO₂) : In 3,3-dichloro-1,2-benzothiazole 1,1-dioxide, the sulfone group increases thermal stability and electron deficiency, making it suitable for electronic materials .
Structural and Crystallographic Insights
- Planarity : The benzothiazole core is nearly planar in most derivatives. For example, in 1,2-Benzisothiazol-3(2H)-one, atoms C1–C7, S1, O1, and N1 deviate by ≤0.020 Å from coplanarity .
- Hydrogen Bonding : Compounds like 3-Chloro-1,2-benzisothiazole exhibit intermolecular C–H···O interactions, stabilizing crystal packing .
- Crystal Data : (Z)-3-Chloromethylidene-5,6-dimethoxy-2-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide crystallizes in a triclinic system (space group P1) with lattice parameters a = 7.578 Å, b = 7.904 Å, and c = 10.002 Å .
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds in anhydrous dichloromethane or toluene under inert atmosphere at temperatures between 0°C and 25°C. Stoichiometric excess of phosgene (1.2–1.5 equivalents) ensures complete conversion, with yields ranging from 65% to 85%. A critical challenge lies in managing phosgene’s toxicity, necessitating strict safety protocols such as closed-system reactors and scrubbers for HCl gas.
Substrate Synthesis and Precursor Availability
3-Amino-1,2-benzothiazole, the precursor for this route, is synthesized via cyclocondensation of 2-aminothiophenol with cyanogen bromide (CNBr) in acidic media. Recent advancements employ TiO₂ nanoparticles as catalysts under sonication, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 90%.
Triphosgene-Mediated Synthesis
To mitigate phosgene’s hazards, triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative. This solid reagent releases phosgene in situ upon thermal decomposition, enabling better control over reagent dosing.
Optimization of Reaction Parameters
In a representative procedure, 3-amino-1,2-benzothiazole (1.0 equiv) reacts with triphosgene (0.33 equiv) in tetrahydrofuran (THF) at 60°C for 4 hours. The addition of a tertiary amine base (e.g., triethylamine) neutralizes HCl, driving the reaction to completion. Yields of 70–78% are reported, with purity exceeding 95% by HPLC.
Comparative Analysis with Phosgenation
While triphosgene offers operational safety, its stoichiometric requirement and higher cost limit industrial scalability. Side reactions, such as urea formation from residual moisture, necessitate rigorous drying of solvents and substrates.
Catalytic Cyclization Strategies
Recent methodologies exploit cyclization reactions to construct the benzothiazole core and introduce the isocyanato group in a single pot. For example, DBU (1,8-diazabicycloundec-7-ene)-promoted cyclization of 2-(aminosulfonyl)-N-methylbenzothioamide derivatives generates 1,2-benzothiazole-3(2H)-thione intermediates, which are subsequently oxidized to isocyanates.
DBU-Catalyzed Pathway
In a patented approach, 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides undergo cyclization in refluxing toluene with catalytic DBU (5 mol%). The resulting thione intermediate is treated with hydrogen peroxide in acetic acid to oxidize the thione to an isocyanate, achieving yields of 55–65%.
Analytical Characterization and Validation
Structural confirmation of this compound relies on spectroscopic techniques:
- FT-IR : A sharp absorption band at ~2270 cm⁻¹ confirms the isocyanate (-N=C=O) group.
- ¹H NMR : Aromatic protons resonate as a multiplet at δ 7.2–8.1 ppm, while the isocyanato carbon appears at δ 125–130 ppm in ¹³C NMR.
- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 192.03 [M+H]⁺.
Applications and Derivative Synthesis
This compound serves as a key intermediate in:
Q & A
Q. What are the primary synthetic routes for 3-substituted-1,2-benzothiazole-1,1-dioxide derivatives, and how can their efficiency be optimized?
Traditional methods involve carbonation of ortho-lithiated sulfonamides, which are limited by low yields and substrate availability. Improved protocols employ LDA (Lithium Diisopropylamide)-mediated cyclization of N-acylsulfonamides, achieving higher efficiency. For instance, hypohalogenation of 2-(5,6-dimethoxy-2-methyl-1,1-dioxo-2,3-dihydrobenzo[d]isothiazol-3-yl)-1-phenylethanone with NaOCl in pyridine yielded 87% product via a rapid exothermic reaction . Optimization strategies include solvent selection (e.g., DMF for iodine-mediated condensations) and temperature control to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing benzothiazole derivatives?
X-ray crystallography is essential for resolving bond angles (e.g., C9–C3–C3a = 132.1°) and lattice packing (3.4–3.7 Å spacing in Z-configuration crystals) . Hydrogen atoms are often modeled using riding constraints, with refinement parameters (R values < 0.065) ensuring accuracy . Complementary techniques include NMR for tracking substituent effects and TLC for reaction monitoring .
Q. How do substituents influence the reactivity of 1,2-benzothiazole derivatives in nucleophilic reactions?
Electron-withdrawing groups (e.g., -Cl, -CN) on the benzothiazole ring enhance electrophilicity at the isocyanato group, facilitating nucleophilic additions. For example, 3-fluoro and 3-chloro derivatives show higher reactivity in acylation and hydrazide formation compared to methoxy-substituted analogs . Substituent steric effects can be quantified via crystallographic deviations (e.g., 0.235 Å S-atom displacement in planar benzothiazole systems) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for benzothiazole derivatives, particularly regarding bond angle anomalies?
Discrepancies in exocyclic angles (e.g., C10–C9–C3 = 113.4°) arise from intramolecular interactions (e.g., Cl⋯H4 = 3.12 Å) or steric repulsion. Synchrotron X-ray diffraction (λ = 0.6937 Å) at 120 K minimizes thermal motion artifacts, while SHELXTL refinement accounts for anisotropic displacement parameters . Comparative analysis with related structures (e.g., zonisamide derivatives) helps validate deviations .
Q. How can mechanistic insights from benzothiazole cyclization improve reaction scalability?
Cyclization kinetics reveal rate-determining steps influenced by base strength (e.g., LDA vs. NaH). In situ FTIR monitoring of intermediates (e.g., sulfonamide lithiation) can identify bottlenecks. For example, low yields in traditional carbonation routes are mitigated by optimizing lithiation time (≤2 hours) and quenching protocols . Scalable routes benefit from flow chemistry adaptations to control exothermicity .
Q. What role do benzothiazole derivatives play in anticancer research, and how are structure-activity relationships (SARs) evaluated?
2-Substituted benzothiazoles (e.g., hydrazones, triazoles) exhibit antiproliferative activity via topoisomerase inhibition or reactive oxygen species (ROS) modulation. SAR studies compare IC50 values across substituents: fluorophenyl derivatives (IC50 = 5.2 μM) outperform methoxy analogs (IC50 = 12.7 μM) in pancreatic cancer models. In vitro assays (MTT, apoptosis staining) and docking simulations (e.g., binding to EGFR kinase) validate mechanisms .
Q. How do non-covalent interactions in crystal packing affect the stability of benzothiazole-based materials?
Van der Waals forces dominate packing in Z-configuration crystals, with π-π stacking (3.4–3.7 Å spacing) stabilizing layered structures. Methyl groups introduce torsional strain (e.g., N2–C3–C9–C10 dihedral = 100.1°), reducing melting points. Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures (e.g., 457 K for chloromethylidene derivatives) .
Methodological Guidance
- Synthetic Optimization : Prioritize LDA-mediated cyclization over classical lithiation for higher yields .
- Structural Validation : Combine XRD with DFT calculations (e.g., Gaussian09) to model non-bonded interactions .
- Bioactivity Screening : Use standardized protocols (e.g., NCI-60 panel) for reproducible SAR evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
